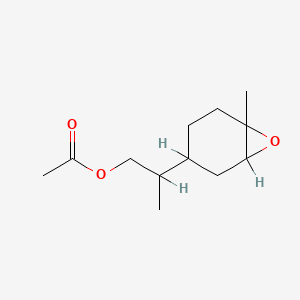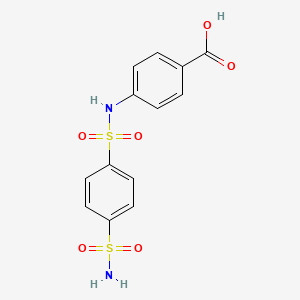
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is a complex organic compound with the molecular formula C13H12N2O6S2. It is characterized by the presence of a benzoic acid moiety substituted with an aminosulfonyl group and a sulfonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- typically involves multiple steps One common method starts with the sulfonation of benzoic acid to introduce the sulfonyl groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions typically result in various substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl and aminosulfonyl groups play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-(phenylazo)-: Similar in structure but contains an azo group instead of the sulfonyl and aminosulfonyl groups.
4-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl and aminosulfonyl groups.
Benzenesulfonic acid: Contains a sulfonic acid group but lacks the benzoic acid moiety and aminosulfonyl group.
Uniqueness
Benzoic acid, 4-(((4-(aminosulfonyl)phenyl)sulfonyl)amino)- is unique due to the presence of both sulfonyl and aminosulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62646-28-0 |
|---|---|
Formule moléculaire |
C13H12N2O6S2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N2O6S2/c14-22(18,19)11-5-7-12(8-6-11)23(20,21)15-10-3-1-9(2-4-10)13(16)17/h1-8,15H,(H,16,17)(H2,14,18,19) |
Clé InChI |
YNKYUVNLFJJWHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



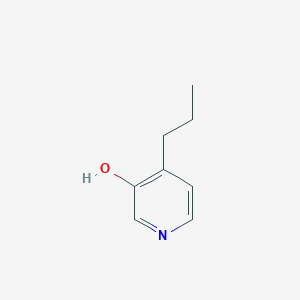
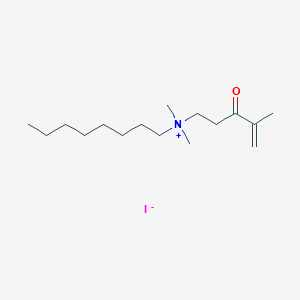
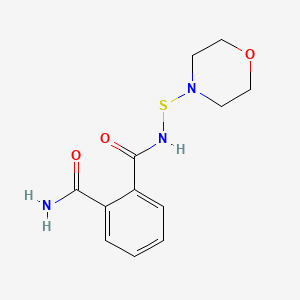
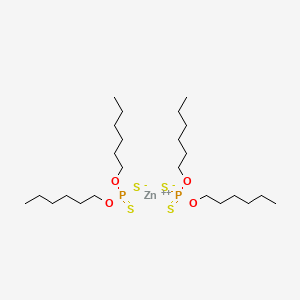

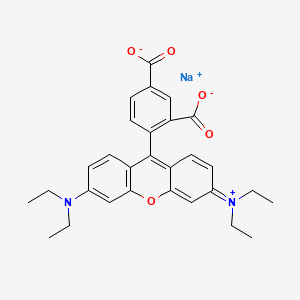
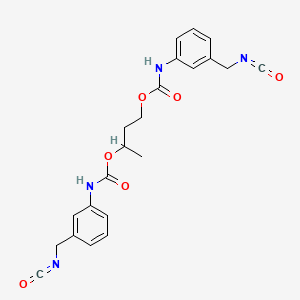
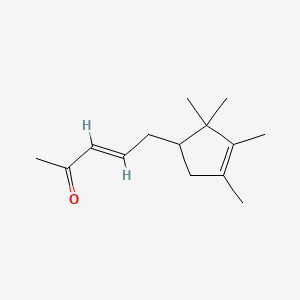
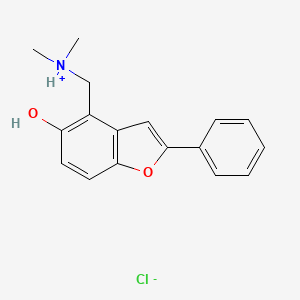
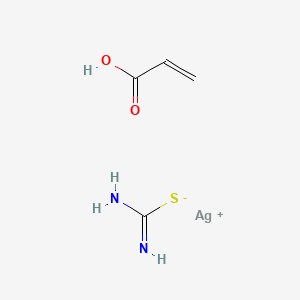
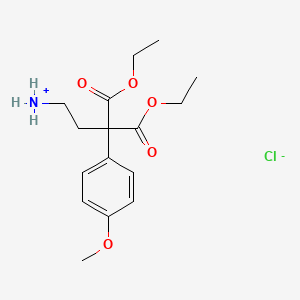
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
